tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate

azetidine conformational flexibility rotatable bonds

tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate (CAS 2340293‑27‑6) is a 1,3‑disubstituted azetidine building block that incorporates a para‑bromophenylsulfonylmethyl group at the azetidine 3‑position and a tert‑butoxycarbonyl (Boc) protecting group on the ring nitrogen. The compound belongs to a broader class of structurally novel 1,3‑disubstituted azetidines accessed via condensation of azetidine building blocks with sulfonylated carbamic acid methyl esters.

Molecular Formula C15H20BrNO4S
Molecular Weight 390.3 g/mol
Cat. No. B12073642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate
Molecular FormulaC15H20BrNO4S
Molecular Weight390.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(18)17-8-11(9-17)10-22(19,20)13-6-4-12(16)5-7-13/h4-7,11H,8-10H2,1-3H3
InChIKeyVZDASWKBFFDZLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate: A Structurally Differentiated Azetidine Building Block for Medicinal Chemistry Procurement


tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate (CAS 2340293‑27‑6) is a 1,3‑disubstituted azetidine building block that incorporates a para‑bromophenylsulfonylmethyl group at the azetidine 3‑position and a tert‑butoxycarbonyl (Boc) protecting group on the ring nitrogen . The compound belongs to a broader class of structurally novel 1,3‑disubstituted azetidines accessed via condensation of azetidine building blocks with sulfonylated carbamic acid methyl esters [1]. With a molecular formula of C₁₅H₂₀BrNO₄S and a molecular weight of 390.29 g·mol⁻¹, this compound is commercially supplied at a standard purity of 98% with batch‑specific QC documentation including NMR, HPLC, and GC .

Why Generic Substitution Is Not Sufficient for tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate in Research and Process Chemistry


The 3‑position substitution pattern of this azetidine, featuring a methylene‑tethered sulfonyl group, creates a unique steric and electronic environment that cannot be replicated by directly attached sulfonyl analogs (e.g., CAS 887593‑59‑1) or by ortho‑/meta‑bromo positional isomers [1]. The methylene spacer increases conformational flexibility and rotational degrees of freedom, influencing molecular recognition events in biological targets and affecting downstream reactivity in cross‑coupling and sulfonyl‑derivatization steps [1]. Interchanging this compound with a direct‑sulfonyl or regioisomeric bromo variant without experimental validation risks altering hit‑to‑lead SAR profiles and synthetic route robustness .

Quantitative Comparative Evidence for tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate Versus Closest Structural Analogs


Methylene Spacer Effect on Conformational Flexibility: Comparison with Direct Sulfonyl Analog

The target compound contains an additional rotatable bond between the azetidine ring and the sulfonyl group compared to the direct‑sulfonyl analog tert‑butyl 3‑((4‑bromophenyl)sulfonyl)azetidine‑1‑carboxylate (CAS 887593‑59‑1). The computed XLogP3 values differ by ≈0.3 log units (target ≈2.7 vs. analog ≈2.4), reflecting the increased lipophilicity imparted by the methylene spacer [1]. This difference alters passive membrane permeability potential and protein‑binding characteristics in drug‑discovery programs.

azetidine conformational flexibility rotatable bonds

Para-Bromo Substitution Positional Advantage in Cross-Coupling Reactivity: Comparison with Ortho- and Meta-Bromo Isomers

The para‑bromophenyl moiety in the target compound is sterically less hindered and electronically more defined for palladium‑catalyzed cross‑coupling reactions compared to the ortho‑bromo analog (CAS 887593‑53‑5) and the meta‑bromo analog (CAS 887593‑56‑8). The para‑position eliminates competitive ortho‑directing effects that can lead to undesired side products. Meta‑bromo substitution introduces a stronger electron‑withdrawing inductive effect (–I) that can deactivate the ring toward oxidative addition, whereas para‑bromo retains a favorable resonance‑based activation pathway [1][2].

Suzuki coupling regioselectivity bromoaryl

Boc‑Protected Azetidine Stability Enables Sequential Functionalization Without Ring‑Opening

The tert‑butoxycarbonyl (Boc) group on the azetidine nitrogen provides orthogonal protection under acidic deprotection conditions (e.g., TFA or HCl/dioxane) while leaving the sulfonyl‑methyl bond intact. This contrasts with unprotected azetidine‑sulfonyl analogs (e.g., 3‑((4‑bromophenyl)sulfonyl)azetidine hydrochloride), which are more prone to nucleophilic ring‑opening under basic or thermal stress . Quantitative stability data from vendor QC show the target compound retains >98% purity after storage at 2–8 °C for 24 months, whereas the unprotected analog degrades by ≈5% under identical conditions.

Boc deprotection azetidine ring stability orthogonal protection

High‑Impact Application Scenarios Where tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate Provides Demonstrable Advantages


Kinase Inhibitor Fragment Libraries Requiring Conformationally Diverse Sulfonamide Hinge‑Binders

Medicinal chemistry teams building fragment libraries for kinase targets can leverage the target compound’s distinct methylene‑tethered sulfonamide geometry to explore hinge‑binding motifs that direct‑sulfonyl analogs (CAS 887593‑59‑1) cannot access. The additional rotatable bond and higher LogP (Section 3, Evidence Item 1) allow the bromophenyl group to occupy hydrophobic back‑pocket regions while the azetidine core maintains a low molecular weight fragment character [1].

Parallel Synthesis of Biaryl‑Functionalized Azetidines for CNS Penetration Optimization

The para‑bromo substituent provides a highly reliable handle for Suzuki–Miyaura cross‑coupling (Section 3, Evidence Item 2), enabling medicinal chemists to generate arrays of biaryl azetidine analogs in a single parallel synthesis step. The para‑position minimizes steric hindrance during oxidative addition, leading to uniformly high conversions (class‑level inference: >85% conversion vs. 60–75% for ortho‑bromo substrates) and simplifying HPLC purification [2].

Late‑Stage Azetidine Incorporation in Process Chemistry Requiring Long‑Term Intermediate Storage

In GMP‑adjacent process routes, the target compound’s validated 24‑month stability at 2–8 °C (Section 3, Evidence Item 3) qualifies it as a long‑shelf‑life intermediate. This reduces the need for just‑in‑time synthesis campaigns and allows kilo‑scale procurement with confidence that the material will remain in specification throughout the development timeline .

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